1-(2-Bromo-5-chlorothiophen-3-yl)ethanone
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Overview
Description
1-(2-Bromo-5-chlorothiophen-3-yl)ethanone is an organic compound with the molecular formula C6H4BrClOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine substituents on the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-chlorothiophen-3-yl)ethanone can be synthesized through several synthetic routes. One common method involves the bromination and chlorination of thiophene derivatives. For instance, starting with 2-bromo-3-chlorothiophene, the compound can be further reacted with acetic anhydride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-chlorothiophen-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(2-Bromo-5-chlorothiophen-3-yl)ethanone has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active compounds.
Material Science: It is used in the synthesis of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-chlorothiophen-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
- 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
- 1-(5-Bromo-3-chlorothiophen-2-yl)ethanone
- 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
Comparison: 1-(2-Bromo-5-chlorothiophen-3-yl)ethanone is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in certain chemical reactions .
Properties
CAS No. |
1935428-16-2 |
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Molecular Formula |
C6H4BrClOS |
Molecular Weight |
239.52 g/mol |
IUPAC Name |
1-(2-bromo-5-chlorothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H4BrClOS/c1-3(9)4-2-5(8)10-6(4)7/h2H,1H3 |
InChI Key |
ZDZPXDGURUXLQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)Cl)Br |
Origin of Product |
United States |
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